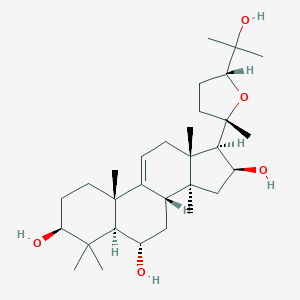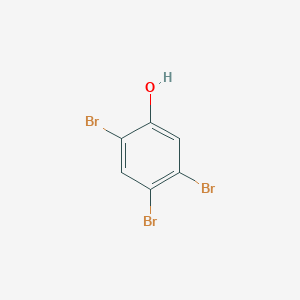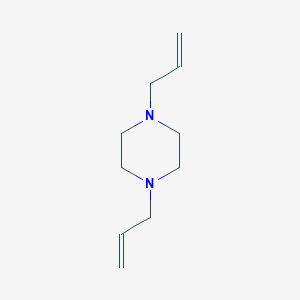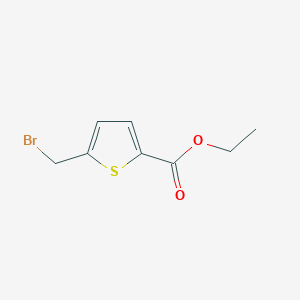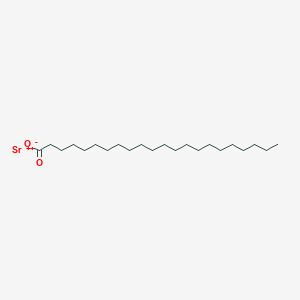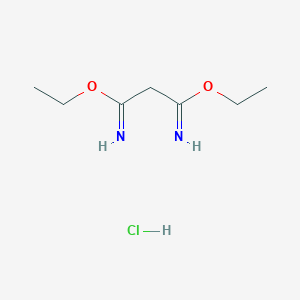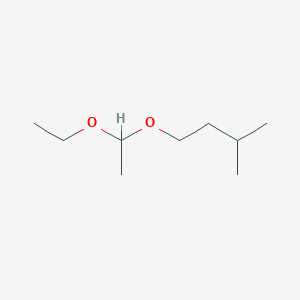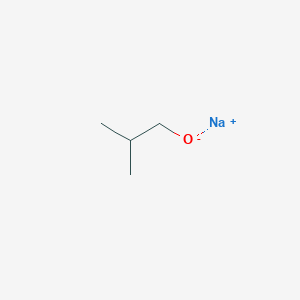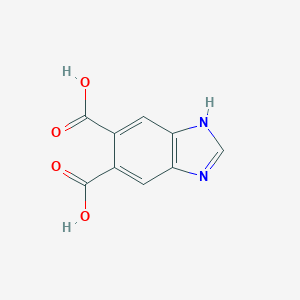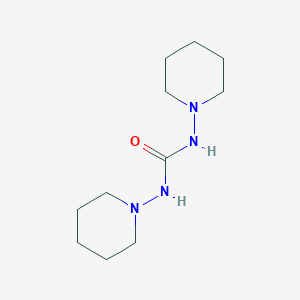
1,3-Dipiperidinourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipiperidinourea, also known as DPU, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that can be used to synthesize a variety of biologically active compounds.
Mechanism Of Action
The mechanism of action of 1,3-Dipiperidinourea is not fully understood. However, it is believed that 1,3-Dipiperidinourea exerts its biological activity by interacting with specific targets in the body, such as enzymes and receptors. This interaction can lead to the modulation of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical And Physiological Effects
1,3-Dipiperidinourea has been found to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 1,3-Dipiperidinourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,3-Dipiperidinourea has been shown to have antiviral activity against a variety of viruses, including HIV and influenza.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Dipiperidinourea in lab experiments is its versatility. 1,3-Dipiperidinourea can be used to synthesize a variety of biologically active compounds, making it a valuable building block for drug development. Additionally, 1,3-Dipiperidinourea has been found to exhibit a wide range of biological activities, making it a potentially useful tool for studying various cellular processes.
However, there are also some limitations to using 1,3-Dipiperidinourea in lab experiments. For example, the synthesis of 1,3-Dipiperidinourea can be challenging, and the yield of the reaction can be low. Additionally, the mechanism of action of 1,3-Dipiperidinourea is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research involving 1,3-Dipiperidinourea. One area of interest is the development of new drugs based on 1,3-Dipiperidinourea. Researchers could explore the use of 1,3-Dipiperidinourea as a building block for the synthesis of compounds with specific biological activities, such as anticancer agents or antiviral agents.
Another area of interest is the study of the mechanism of action of 1,3-Dipiperidinourea. Researchers could investigate the targets of 1,3-Dipiperidinourea in the body and the cellular processes that are modulated by 1,3-Dipiperidinourea. This could lead to a better understanding of the biological effects of 1,3-Dipiperidinourea and the development of more effective drugs based on this molecule.
Conclusion:
In conclusion, 1,3-Dipiperidinourea is a versatile molecule with a wide range of potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential uses of 1,3-Dipiperidinourea could lead to the development of new drugs and a better understanding of the biological processes involved in disease.
Synthesis Methods
The synthesis of 1,3-Dipiperidinourea can be achieved through a variety of methods. One of the most common methods is the reaction between piperidine and urea in the presence of a catalyst. The yield of this reaction can be improved by adjusting the reaction conditions, such as temperature, pressure, and the concentration of reactants.
Scientific Research Applications
1,3-Dipiperidinourea has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. 1,3-Dipiperidinourea has also been used as a building block for the synthesis of a variety of biologically active compounds, such as antihypertensive agents, antifungal agents, and anticoagulants.
properties
CAS RN |
14631-68-6 |
|---|---|
Product Name |
1,3-Dipiperidinourea |
Molecular Formula |
C11H22N4O |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1,3-di(piperidin-1-yl)urea |
InChI |
InChI=1S/C11H22N4O/c16-11(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H2,(H2,12,13,16) |
InChI Key |
MTQTYGHVBJMNPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
Canonical SMILES |
C1CCN(CC1)NC(=O)NN2CCCCC2 |
Other CAS RN |
14631-68-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



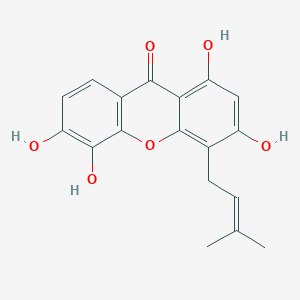
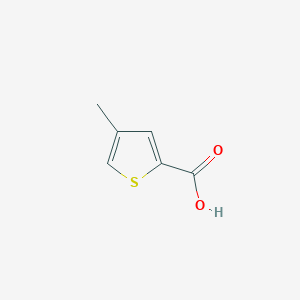
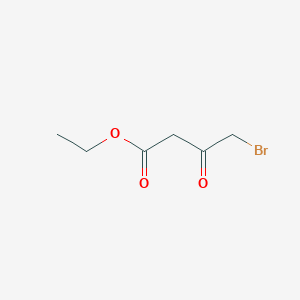

![2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B77495.png)
